molecular formula C11H15NO2 B1313322 (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine CAS No. 869856-07-5

(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine

Cat. No.: B1313322
CAS No.: 869856-07-5
M. Wt: 193.24 g/mol
InChI Key: JDZSBHBIJDIACW-MRVPVSSYSA-N
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Description

(S)-(3,4-Dimethoxybicyclo[420]octa-1,3,5-trien-7-yl)methanamine is a chemical compound characterized by a benzocyclobutane core with two methoxy groups and an aminomethyl group attached

Scientific Research Applications

(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Safety and Hazards

While specific safety and hazards information for “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” was not found in the retrieved documents, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” could involve improving the synthesis process to increase yield and purity, and reduce cost . It could also involve exploring its use in the synthesis of other pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine typically involves the following steps:

    Formation of the Benzocyclobutane Core: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine are used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to a primary amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzocyclobutane derivatives.

Mechanism of Action

The mechanism of action of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzocyclobutane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-4,5-Dimethoxy-1-(aminomethyl)cyclobutane: Lacks the benzene ring, leading to different chemical properties.

    4,5-Dimethoxy-1-(aminomethyl)benzene: Lacks the cyclobutane ring, affecting its rigidity and reactivity.

Uniqueness

(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine is unique due to its combination of a benzocyclobutane core with methoxy and aminomethyl groups. This structure imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZSBHBIJDIACW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@H](CC2=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869856-07-5
Record name 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4EZC4U3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Introduce 4,5-dimethoxy-1-cyano-benzocyclobutane (6 kg), methanol (30 liters), Raney nickel (0.6 liters) and ammonia (7.32 kg) into a hydrogenator. After having purged with nitrogen and then with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed. After returning to 20° C., filter off the catalyst, rinsing it with methanol, and then evaporate off the solvent. The title compound is obtained in the form of an oil, in a quantitative yield.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
7.32 kg
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One

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